molecular formula C17H23N5O4S B12740011 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro- CAS No. 112094-14-1

2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro-

Cat. No.: B12740011
CAS No.: 112094-14-1
M. Wt: 393.5 g/mol
InChI Key: QKBMIQDTIYFJDT-UHFFFAOYSA-N
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Description

2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro- is a complex organic compound with the molecular formula C17H24N4O2S This compound is known for its unique chemical structure, which includes a benzimidazole core, a thione group, and morpholinylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro- typically involves multiple steps. One common method includes the reaction of benzimidazole with thiourea under acidic conditions to form the benzimidazole-2-thione core. Subsequent alkylation with morpholine derivatives introduces the morpholinylmethyl groups. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The morpholinylmethyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Varied substituted benzimidazole derivatives.

Scientific Research Applications

2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole-2-thione derivatives: Compounds with similar core structures but different substituents.

    Morpholinylmethyl-substituted compounds: Compounds with morpholinylmethyl groups attached to different core structures.

Uniqueness

2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro- is unique due to the combination of its benzimidazole core, thione group, and morpholinylmethyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

112094-14-1

Molecular Formula

C17H23N5O4S

Molecular Weight

393.5 g/mol

IUPAC Name

1,3-bis(morpholin-4-ylmethyl)-5-nitrobenzimidazole-2-thione

InChI

InChI=1S/C17H23N5O4S/c23-22(24)14-1-2-15-16(11-14)21(13-19-5-9-26-10-6-19)17(27)20(15)12-18-3-7-25-8-4-18/h1-2,11H,3-10,12-13H2

InChI Key

QKBMIQDTIYFJDT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C3=C(C=C(C=C3)[N+](=O)[O-])N(C2=S)CN4CCOCC4

Origin of Product

United States

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